GLUCAGON-37 (HUMAN, MOUSE, RAT)
Description
Discovery and Characterization of the Proglucagon Gene and its Transcriptional Products
The journey to understanding Glucagon-37 began with the identification of the proglucagon gene (Gcg). In the early 1980s, the application of recombinant DNA technology enabled researchers to isolate and sequence the proglucagon gene from various species, including anglerfish, rats, hamsters, cattle, and humans. jci.orgbioscientifica.com This pivotal work revealed that the gene encodes a precursor protein, preproglucagon, which is larger than the single hormone glucagon (B607659). jci.org The human proglucagon gene is located on chromosome 2 and consists of six exons. researchgate.net
Further analysis of the gene's transcripts (mRNA) and their translation into the proglucagon protein precursor, a 180-amino-acid chain in mammals, unveiled that it contained the sequences for not only glucagon but also two other related peptides: glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2). bioscientifica.comwikipedia.orgoup.com The proglucagon gene is expressed in several tissues, most notably the alpha-cells of the pancreas, the enteroendocrine L-cells of the intestine, and certain neurons in the brainstem and hypothalamus. bioscientifica.comwikipedia.orgresearchgate.net While the initial mRNA transcript is identical in these tissues, the final peptide products differ due to tissue-specific post-translational processing. wikipedia.orgresearchgate.net This differential processing is orchestrated by enzymes called prohormone convertases (PCs). frontiersin.org
In the pancreatic alpha-cells, prohormone convertase 2 (PC2) is the primary enzyme. frontiersin.orgfrontiersin.org It cleaves proglucagon to produce glucagon, glicentin-related pancreatic peptide (GRPP), and the major proglucagon fragment (MPGF). wikipedia.orgfrontiersin.org In contrast, in the intestinal L-cells and the brain, prohormone convertase 1/3 (PC1/3) is the key enzyme. wikipedia.orgfrontiersin.orgfrontiersin.org PC1/3 processes proglucagon into glicentin, oxyntomodulin (OXM), GLP-1, and GLP-2. wikipedia.orgfrontiersin.org Glicentin can be further processed to yield GRPP and oxyntomodulin. wikipedia.org
Evolution of Understanding of Proglucagon-Derived Peptides, Including Glucagon, GLP-1 (1-37), and Oxyntomodulin
The initial discovery of glucagon dates back to 1922 as a hyperglycemic impurity in insulin (B600854) preparations, with its amino acid sequence being determined in 1957. frontiersin.orgnih.gov However, the existence of other related peptides from the same precursor was unknown until the cloning of the proglucagon gene. frontiersin.org The term "Glucagon-37" is often used in relation to the 37-amino acid peptide oxyntomodulin, which contains the complete 29-amino acid sequence of glucagon followed by an eight-amino acid C-terminal extension. nih.gov It was named for its ability to stimulate oxyntic glands. nih.gov
The discovery of GLP-1 was a landmark event. Initially, the full-length proglucagon product, GLP-1 (1-37), was identified. wikipedia.org However, subsequent research revealed that this initial product is proteolytically cleaved to produce the more biologically active forms, GLP-1 (7-37) and GLP-1 (7-36)amide. jci.orgwikipedia.orgnih.gov These truncated forms were found to be potent stimulators of insulin secretion. jci.orgnih.gov Studies in the late 1980s established that GLP-1(7-37) directly enhances glucose-dependent insulin biosynthesis and secretion. jci.orgglucagon.com The initial full-length GLP-1 (1-37) has a significantly lower insulinotropic efficacy. nih.gov
Oxyntomodulin was initially identified as a 37-amino acid peptide from intestinal extracts. nih.gov It contains the full glucagon sequence plus an eight-amino acid extension. frontiersin.org For a considerable time, its physiological role was less clear compared to GLP-1. frontiersin.org It is now understood to be a dual agonist, activating both the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR). frontiersin.orgnih.govoup.com
| Peptide | Primary Production Site | Primary Processing Enzyme |
|---|---|---|
| Glucagon | Pancreatic α-cells | Prohormone Convertase 2 (PC2) |
| GLP-1 | Intestinal L-cells, Brain | Prohormone Convertase 1/3 (PC1/3) |
| Oxyntomodulin | Intestinal L-cells, Brain | Prohormone Convertase 1/3 (PC1/3) |
| GLP-2 | Intestinal L-cells, Brain | Prohormone Convertase 1/3 (PC1/3) |
| Glicentin | Intestinal L-cells | Prohormone Convertase 1/3 (PC1/3) |
| Glicentin-related pancreatic peptide (GRPP) | Pancreatic α-cells, Intestinal L-cells | PC2 (Pancreas), PC1/3 (Intestine) |
Biological Significance and Academic Research Relevance of Glucagon-37 (e.g., GLP-1 (1-37) and Oxyntomodulin)
The peptides derived from proglucagon, particularly those related to the "Glucagon-37" structure like GLP-1 and oxyntomodulin, are of immense biological and academic interest due to their central roles in metabolism.
GLP-1 , in its active forms (GLP-1 (7-37) and GLP-1 (7-36)amide), is a potent incretin (B1656795) hormone. wikipedia.orgcreative-diagnostics.com This means it is released from the gut in response to food intake and enhances glucose-dependent insulin secretion from pancreatic beta-cells. wikipedia.orgcreative-diagnostics.com It also suppresses the secretion of glucagon, a hormone that raises blood sugar levels. ibl-international.comfrontiersin.org Beyond its effects on glucose control, GLP-1 inhibits gastric emptying and reduces appetite and food intake, contributing to weight management. jci.orgwikipedia.orgfrontiersin.org The profound and beneficial metabolic effects of GLP-1 have led to a surge in research and the development of GLP-1 receptor agonists, which are now cornerstone therapies for type 2 diabetes and obesity. wikipedia.orgnih.gov
Oxyntomodulin has gained significant attention for its dual-agonist activity on both the GLP-1 and glucagon receptors. frontiersin.orgnih.gov This unique property allows it to combine the glucose-lowering and appetite-suppressing effects of GLP-1 with the energy expenditure-increasing effects of glucagon. nih.govoup.com Research has shown that oxyntomodulin can reduce food intake and body weight in both animal models and humans. oup.comphysiology.org The anorectic effect of oxyntomodulin appears to be mediated, at least in part, through the GLP-1 receptor. physiology.org The potential for enhanced weight loss and improved glycemic control has made oxyntomodulin and its analogues a promising area of research for the treatment of obesity and type 2 diabetes. nih.gov
| Peptide | Key Biological Functions |
|---|---|
| Glucagon | Increases blood glucose by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis). nih.govnumberanalytics.comclevelandclinic.org |
| GLP-1 (active forms) | Stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, inhibits gastric emptying, and reduces appetite. wikipedia.orgcreative-diagnostics.comfrontiersin.org |
| Oxyntomodulin | Reduces appetite and food intake, increases energy expenditure, and improves glucose tolerance through dual agonism of GLP-1 and glucagon receptors. nih.govoup.comphysiology.org |
The ongoing research into proglucagon-derived peptides continues to uncover new physiological roles and therapeutic possibilities. The intricate biology of Glucagon-37 and its related peptides underscores the elegance of the endocrine system in regulating metabolic homeostasis.
Properties
CAS No. |
159002-68-3 |
|---|---|
Molecular Formula |
C192H295N61O60S |
Molecular Weight |
4449.899 |
InChI |
InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1 |
InChI Key |
DDYAPMZTJAYBOF-ZMYDTDHYSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Proglucagon
Genomic Organization and Transcriptional Regulation of the Proglucagon Gene
The proglucagon gene (GCG) has been identified and characterized in humans, mice, and rats, revealing a conserved genomic structure. bioscientifica.comfrontiersin.org In mammals, a single GCG gene, located on chromosome 2 in humans and mice, encodes the 180-amino acid precursor protein, preproglucagon. wikipedia.orgfrontiersin.org Following the removal of a signal peptide, the resulting 160-amino acid proglucagon molecule undergoes further processing. wikipedia.org
The transcriptional regulation of the GCG gene is a highly complex process, involving a variety of transcription factors and signaling pathways that ensure its expression is confined to specific cell types, primarily pancreatic alpha-cells, intestinal enteroendocrine L-cells, and certain neurons in the brainstem. frontiersin.orgnih.govwikipedia.org While the identical mRNA is transcribed in these different tissues, the regulatory mechanisms governing its expression can vary. wikipedia.org For instance, fasting and hypoglycemia stimulate GCG gene expression in the pancreas, whereas food intake stimulates its expression in the intestine. wikipedia.org
A number of homeodomain proteins have been shown to interact with the GCG gene promoter to activate its expression. nih.gov Studies in rodent models have highlighted the importance of transcription factors such as Pax-6 and cdx-2/3 in the tissue-specific regulation of proglucagon gene transcription. glucagon.com The protein kinase A (PKA) signaling pathway, activated by cyclic AMP (cAMP), also plays a crucial role in stimulating GCG expression in both pancreatic and intestinal cells. bioscientifica.comnih.govnih.gov Furthermore, insulin (B600854) has been shown to inhibit GCG gene expression in pancreatic alpha-cells, a key feedback mechanism in glucose homeostasis. bioscientifica.com Interestingly, the regulatory elements within the GCG promoter can differ between species, with studies indicating divergence in the mechanisms controlling human and rat proglucagon gene expression. bioscientifica.comglucagon.com
Tissue-Specific Post-Translational Processing of Proglucagon
The remarkable diversity of biological activities originating from a single proglucagon precursor is achieved through tissue-specific post-translational processing by a family of enzymes known as prohormone convertases (PCs). diabetesjournals.orgfrontiersin.org This differential cleavage results in the generation of distinct profiles of bioactive peptides in the pancreas and the intestine. frontiersin.orgresearchgate.netresearchgate.net
Pancreatic Alpha-Cell Processing by Prohormone Convertase 2 (PC2) and Glucagon (B607659) Formation
In the alpha-cells of the pancreatic islets, proglucagon is primarily processed by prohormone convertase 2 (PC2). nih.govpnas.orgbioscientifica.comnih.gov PC2 is the key endoprotease responsible for cleaving proglucagon at specific dibasic amino acid sites to generate glucagon, a 29-amino acid peptide that plays a critical role in elevating blood glucose levels. nih.govpnas.orgcreative-diagnostics.com In addition to glucagon, this processing pathway also yields glicentin-related pancreatic peptide (GRPP), intervening peptide-1 (IP-1), and the major proglucagon fragment (MPGF). frontiersin.orgwikipedia.org Studies in PC2 knockout mice have confirmed the essential role of this enzyme in the production of mature, active glucagon, with its absence leading to hypoglycemia and alpha-cell hyperplasia. diabetesjournals.org While PC2 is the predominant convertase in alpha-cells, some evidence suggests that under certain conditions of beta-cell stress, there can be an upregulation of PC1/3 activity, leading to local intra-islet production of GLP-1. frontiersin.orgnih.govspandidos-publications.com
Enteroendocrine L-Cell Processing by Prohormone Convertase 1/3 (PC1/3) and Formation of Glucagon-37 Peptides (e.g., Oxyntomodulin, GLP-1 (1-37))
In the enteroendocrine L-cells of the distal ileum and colon, as well as in the brain, proglucagon undergoes a different processing cascade, primarily mediated by prohormone convertase 1/3 (PC1/3). frontiersin.orgwikipedia.orgresearchgate.netoup.com PC1/3 cleaves proglucagon at different sites compared to PC2, resulting in the production of a distinct set of peptides, including the Glucagon-37 peptides. frontiersin.orgwikipedia.org
One of the key products of PC1/3 processing is oxyntomodulin , a 37-amino acid peptide that contains the entire 29-amino acid sequence of glucagon with a C-terminal octapeptide extension. creative-diagnostics.comtaylorandfrancis.com Oxyntomodulin is recognized for its dual agonist activity at both the glucagon and GLP-1 receptors, influencing appetite and glucose metabolism. oup.com
Another major product is glucagon-like peptide-1 (GLP-1) . wikipedia.orgresearchgate.net The initial product, GLP-1 (1-37), is further processed to yield the biologically active forms, GLP-1 (7-37) and GLP-1 (7-36)amide. wikipedia.org GLP-1 is a potent incretin (B1656795) hormone, meaning it enhances glucose-dependent insulin secretion. wikipedia.org
Other peptides generated in the L-cells include glicentin, which can be further processed to GRPP and oxyntomodulin, intervening peptide-2 (IP-2), and glucagon-like peptide-2 (GLP-2). frontiersin.orgwikipedia.org The expression of PC1/3 is both necessary and sufficient for the complete tissue-specific processing of proglucagon and the subsequent production of intestinal GLP-1. oup.com
Expression Patterns of Proglucagon and Derived Peptides in Extrapancreatic Tissues: Comparative Analysis across Human, Mouse, and Rat
Proglucagon-derived peptides are not confined to the pancreas and intestine. Their expression in other tissues, particularly the brain, highlights their broader physiological roles.
In all three species—human, mouse, and rat—the proglucagon gene is expressed in specific neurons within the nucleus of the solitary tract in the brainstem. frontiersin.orgnih.govwikipedia.org Similar to the intestine, the processing in the brain is mediated by PC1/3, leading to the production of oxyntomodulin, GLP-1, and GLP-2. frontiersin.orgwikipedia.org This central nervous system production of proglucagon-derived peptides is implicated in the regulation of appetite and satiety.
While the fundamental patterns of tissue-specific expression and processing are conserved across humans, mice, and rats, there can be species-specific differences. For example, in humans, the vast majority (>80%) of secreted GLP-1 is amidated to form GLP-1 (7-36)amide, whereas in other species, a considerable portion remains as GLP-1 (7-37). wikipedia.org Furthermore, while the gut is a major source of GLP-1, recent evidence suggests it can also be an extrapancreatic source of glucagon, challenging the absolute tissue-specificity of processing. frontiersin.org
The following table summarizes the primary sites of production and the major resulting peptides from proglucagon processing in human, mouse, and rat:
| Species | Tissue | Primary Prohormone Convertase | Major Proglucagon-Derived Peptides |
| Human | Pancreatic Alpha-Cells | PC2 | Glucagon, GRPP, IP-1, MPGF |
| Intestinal L-Cells & Brain | PC1/3 | Oxyntomodulin, GLP-1, GLP-2, Glicentin, IP-2 | |
| Mouse | Pancreatic Alpha-Cells | PC2 | Glucagon, GRPP, IP-1, MPGF |
| Intestinal L-Cells & Brain | PC1/3 | Oxyntomodulin, GLP-1, GLP-2, Glicentin, IP-2 | |
| Rat | Pancreatic Alpha-Cells | PC2 | Glucagon, GRPP, IP-1, MPGF |
| Intestinal L-Cells & Brain | PC1/3 | Oxyntomodulin, GLP-1, GLP-2, Glicentin, IP-2 |
Structural Biology and Conformational Dynamics of Glucagon 37 Peptides
Primary Amino Acid Sequences and Their Conservation: Comparative Analysis across Human, Mouse, and Rat Glucagon-37 Peptides
Glucagon-37 peptides, such as oxyntomodulin (OXM) and GLP-1 (1-37), exhibit a high degree of amino acid sequence conservation across mammalian species, including humans, mice, and rats. This conservation underscores the fundamental physiological importance of these hormones.
Oxyntomodulin is a 37-amino acid peptide that encompasses the 29-amino acid sequence of glucagon (B607659) with an eight-amino acid C-terminal extension. oup.comglucagon.com Research and sequence analysis from various sources confirm that the primary amino acid sequence of oxyntomodulin is identical in humans, mice, and rats. cpcscientific.commedchemexpress.comphoenixpeptide.com This remarkable conservation points to a strong evolutionary pressure to maintain its specific structure and function.
Similarly, the primary amino acid sequence of GLP-1 is highly conserved among mammals. mesoscale.com The full-length, 37-amino acid form, GLP-1 (1-37), is identical in humans and rats. rndsystems.com While minor variations can be observed in the proglucagon gene across a wider range of mammals, the core bioactive sequences of peptides like GLP-1 (7-37) show very few substitutions. frontiersin.org For instance, out of 161 non-human mammalian species studied, 151 had GLP-1 (7-37) sequences identical to the human form. frontiersin.org
The table below provides a comparative view of the amino acid sequences for Oxyntomodulin and GLP-1 (1-37).
| Compound Name | Species | One-Letter Sequence |
| Oxyntomodulin | Human, Mouse, Rat | HSQGTFTSDYSKYLDSRRAQDFVQWLMNTKRNRNNIA |
| GLP-1 (1-37) | Human, Rat | HDEFERHAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG |
Identification of Receptor Binding Domains and Functional Motifs
The specific regions of glucagon-37 peptides that interact with their receptors have been extensively studied to understand their mechanism of action.
For GLP-1 , both the N-terminus and the C-terminal α-helix are crucial for receptor binding and activation. The N-terminal histidine at position 7 is essential for the insulinotropic activity of the truncated GLP-1 (7-37) form. nih.gov The C-terminal residues from Ala24 to Val33 are known to interact directly with the extracellular domain of the GLP-1 receptor. acs.org Specifically, residues such as Phe12 and Val16 in the N-terminal region, and Leu20 in the mid-region, also make important contacts with the receptor. acs.org
In the case of oxyntomodulin , which acts as a dual agonist for the GLP-1 and glucagon receptors, the N-terminus is also implicated in receptor binding and activation. oup.comnih.gov The C-terminal octapeptide, which distinguishes it from glucagon, is not solely responsible for its effects but does contribute significantly to its biological properties, including its ability to inhibit gastric acid secretion more potently than glucagon. oup.com The entire sequence of these peptides is generally required for high-affinity binding to their respective receptors. oup.com
Impact of Peptide Modifications on Structural Stability and Bioactivity
The therapeutic potential of glucagon-37 peptides is often limited by their short in-vivo half-life due to rapid degradation by enzymes like dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP). oup.comnih.gov This has led to extensive research into modifying their structure to enhance stability and bioactivity.
N-terminal Modifications: The N-terminus is a primary site for degradation by DPP-4. Modifications at the second amino acid position, such as substitution with Aib (α-aminoisobutyric acid) or D-Serine, have been shown to confer resistance to DPP-4 degradation, thereby increasing the peptide's half-life and prolonging its glucose-lowering and appetite-suppressing effects. nih.gov N-acetylation of the N-terminus is another strategy to prevent enzymatic breakdown. nih.gov
Mid-section and C-terminal Modifications: Modifications in the mid-section of oxyntomodulin, such as inserting sequences from the more stable peptide exendin-4 (B13836491), can increase affinity for the GLP-1 receptor. oup.com At the C-terminus, elongation and acylation (attaching a fatty acid chain) can alter GLP-1 receptor binding and significantly extend the duration of action in vivo, likely by promoting binding to albumin and reducing renal clearance. oup.comnih.gov Furthermore, creating cross-linked or "stapled" oxyntomodulin analogs, where the α-helical structure is stabilized by a hydrocarbon staple, has been shown to increase plasma stability and potency at both the GLP-1 and glucagon receptors. researchgate.netacs.orgnih.gov
Cellular and Molecular Mechanisms of Action
Regulation of Cellular Secretory Processes in Pancreatic Alpha-Cells and Enteroendocrine L-Cells
Glucagon-37 is co-secreted with GLP-1 and GLP-2 from intestinal L-cells, primarily in response to nutrient ingestion. The presence of carbohydrates, lipids, and proteins in the gut lumen stimulates these cells, leading to the release of Glucagon-37. sochob.clcreative-diagnostics.com
Once in circulation, Glucagon-37 exerts complex regulatory effects on pancreatic islet cells. It can stimulate insulin (B600854) secretion in a glucose-dependent manner, an effect largely attributed to its activation of the GLP-1 receptor on beta-cells. bioscientifica.comnih.gov However, its interaction with the glucagon (B607659) receptor can, under certain conditions, lead to an increase in glucagon secretion. sochob.cl This dual influence highlights the intricate balance of its actions on pancreatic hormone output.
| Cell Type | Stimulus for Secretion | Secreted Peptide(s) | Effect of Glucagon-37 on Secretion | Primary Receptor Involved |
| Enteroendocrine L-Cells | Nutrient Ingestion (Carbohydrates, Lipids, Proteins) | Glucagon-37, GLP-1, GLP-2 | - | - |
| Pancreatic Beta-Cells | Glucose | Insulin | Stimulates insulin secretion (glucose-dependent) | GLP-1 Receptor |
| Pancreatic Alpha-Cells | Hypoglycemia | Glucagon | Can stimulate glucagon secretion | Glucagon Receptor |
Modulation of Gene Expression and Protein Biosynthesis (e.g., Proinsulin, Glucagon)
The influence of Glucagon-37 extends to the regulation of gene expression within pancreatic islets, a critical aspect of maintaining long-term metabolic homeostasis. Through its interaction with the GLP-1 receptor, Glucagon-37 is understood to stimulate proinsulin gene expression and subsequent proinsulin biosynthesis in pancreatic beta-cells. glucagon.com This action ensures the replenishment of insulin stores, complementing its acute insulin secretagogue effect.
The regulation of proglucagon gene expression itself is complex and tissue-specific. In hypothalamic neurons, proglucagon gene expression is directly and differentially regulated by insulin, leptin, and cAMP. nih.gov While direct studies on Glucagon-37's effect on proglucagon gene expression in L-cells and alpha-cells are less clear, the feedback loops involving its receptor targets likely play a role in modulating the synthesis of its own precursor.
| Target Gene/Protein | Cellular Effect | Mediating Receptor | Key Signaling Pathways |
| Proinsulin | Increased gene expression and biosynthesis | GLP-1 Receptor | cAMP/PKA |
| Proglucagon | Complex regulation, potentially influenced by feedback loops | GLP-1R, GCGR | cAMP, other nutrient-sensing pathways |
Effects on Intracellular Metabolic Pathways (e.g., Glycogenolysis, Gluconeogenesis, Lipolysis, Fatty Acid Oxidation)
Glucagon-37's dual agonism at the glucagon and GLP-1 receptors results in a unique modulation of key metabolic pathways, primarily in the liver.
Activation of the glucagon receptor by Glucagon-37 promotes hepatic glucose production through the stimulation of both glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). tandfonline.com This is a canonical effect of glucagon. Concurrently, its activation of the GLP-1 receptor helps to counterbalance this hyperglycemic effect, particularly by promoting glucose-dependent insulin secretion.
In the realm of lipid metabolism, glucagon receptor activation by Glucagon-37 enhances lipolysis, the breakdown of triglycerides into fatty acids and glycerol, and stimulates fatty acid oxidation in the liver. ulster.ac.ukmdpi.comresearchgate.net This can contribute to increased energy expenditure. Some evidence suggests that Glucagon-37's metabolic effects are also mediated by increasing energy expenditure in adipose tissue. ulster.ac.uk
| Metabolic Pathway | Effect of Glucagon-37 | Primary Receptor Involved | Key Cellular Location |
| Glycogenolysis | Stimulation | Glucagon Receptor | Liver |
| Gluconeogenesis | Stimulation | Glucagon Receptor | Liver |
| Lipolysis | Stimulation | Glucagon Receptor | Liver, Adipose Tissue |
| Fatty Acid Oxidation | Stimulation | Glucagon Receptor | Liver |
Influence on Cellular Proliferation, Differentiation, and Apoptosis of Endocrine Cells
Glucagon-37 and its long-acting analogues have demonstrated significant effects on the survival and plasticity of pancreatic endocrine cells. In studies using models of diabetes, long-acting forms of oxyntomodulin have been shown to reduce beta-cell apoptosis (programmed cell death) and increase beta-cell proliferation. nih.govnih.govnih.gov
Furthermore, these analogues have been observed to promote the transdifferentiation of pancreatic alpha-cells into insulin-producing beta-cells. nih.govnih.gov This remarkable cellular reprogramming suggests a potential for Glucagon-37-based therapies to regenerate functional beta-cell mass in diabetic states. The mechanisms underlying these effects are linked to the activation of pro-survival signaling pathways, likely downstream of the GLP-1 receptor. nih.gov
| Cellular Process | Effect of Glucagon-37 Analogues | Target Cell Type | Potential Therapeutic Implication |
| Apoptosis | Reduction | Pancreatic Beta-Cells | Preservation of beta-cell mass |
| Proliferation | Increase | Pancreatic Beta-Cells | Expansion of beta-cell mass |
| Transdifferentiation | Promotion | Pancreatic Alpha-Cells to Beta-Cells | Regeneration of insulin-producing cells |
Receptor Trafficking and Internalization Dynamics
The cellular response to Glucagon-37 is also governed by the trafficking and internalization of its target receptors, the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR). Agonist binding typically induces receptor internalization, a process that can lead to signal desensitization or, in some cases, prolonged intracellular signaling.
Studies have shown that Glucagon-37 induces the internalization of the GLP-1R with kinetics and efficacy similar to GLP-1 itself. researchgate.net This internalization process is complex, involving both dynamin and caveolae-dependent mechanisms, and can lead to signaling from both the plasma membrane and internal compartments. nih.gov Interestingly, Glucagon-37 has been described as a partial agonist for β-arrestin recruitment to the GLP-1R compared to GLP-1, which may influence the downstream signaling and trafficking of the receptor. nih.govnih.gov
The trafficking of the glucagon receptor is also influenced by accessory proteins like Receptor Activity Modifying Protein 2 (RAMP2), which can reduce its cell surface expression and modulate its signaling. nih.gov The interplay of Glucagon-37 with these receptors and their associated trafficking machinery ultimately fine-tunes the duration and nature of the cellular response.
| Receptor | Effect of Glucagon-37 | Key Features of Trafficking |
| GLP-1 Receptor | Induces internalization | Dynamin and caveolae-dependent; partial agonist for β-arrestin recruitment. |
| Glucagon Receptor | Induces internalization | Can be modulated by accessory proteins like RAMP2. |
Physiological Roles and Integrative Biology of Glucagon 37 Peptides in Animal Models
Role in Nutrient Homeostasis and Energy Balance in Animal Models
Glucagon-37 peptides, including Glucagon-like peptide-1 (GLP-1), are integral to maintaining nutrient homeostasis and energy balance. These peptides are secreted from intestinal L-cells in response to nutrient ingestion and play a crucial role in the "ileal brake" mechanism, an inhibitory feedback loop that optimizes nutrient digestion and absorption. nih.gov
In rodent models, glucagon (B607659) has been demonstrated to influence energy balance beyond its primary role in glucose regulation. nih.gov It can suppress appetite and modulate lipid metabolism, contributing to weight management. nih.gov Studies in mice have shown that glucagon can induce weight and fat mass loss, an effect linked to increased levels of fibroblast growth factor 21 (FGF21). cambridge.org Furthermore, glucagon signaling is essential for the liver's adaptation to fasting, a process critical for maintaining systemic homeostasis of glucose, lipids, and amino acids. nih.gov
The central nervous system also plays a significant role in mediating the effects of these peptides on energy balance. Pharmacological activation of the hypothalamic GLP-1 receptor (GLP-1R) in mice promotes weight loss. diabetesjournals.org However, mice with a specific knockdown of the GLP-1R in the hypothalamus exhibit complex phenotypes, including increased food intake and energy expenditure, highlighting the intricate nature of central GLP-1R signaling in energy homeostasis. diabetesjournals.org
Interactive Table 1: Effects of Glucagon-37 Peptides on Nutrient Homeostasis and Energy Balance in Animal Models
| Peptide | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| Glucagon | Mouse | Induces weight and fat mass loss, associated with increased FGF21. | cambridge.org |
| Glucagon | Rodent | Suppresses appetite and modulates lipid metabolism. | nih.gov |
| GLP-1 | Mouse | Hypothalamic GLP-1R activation promotes weight loss. | diabetesjournals.org |
| Glucagon | Mouse | Essential for hepatic adaptation to fasting. | nih.gov |
| GLP-1 | Human, Animal Models | Contributes to the "ileal brake" mechanism. | nih.gov |
Modulation of Appetite and Food Intake in Animal Models
Glucagon-37 peptides are potent modulators of appetite and food intake, acting through both central and peripheral pathways. Central administration of GLP-1 in rats and mice has been shown to inhibit food and water intake. oup.com This anorectic effect is mediated, at least in part, by GLP-1 receptors in the hypothalamus and other brain regions involved in feeding behavior. diabetesjournals.orgoup.com The anorectic effects of both central and peripheral administration of GLP-1 and oxyntomodulin (OXM) are abolished in the presence of a GLP-1R antagonist and are absent in mice lacking the GLP-1R, underscoring the critical role of this receptor in appetite suppression. nih.gov
Glucagon itself has also been shown to suppress appetite. nih.gov This effect is thought to be mediated through a liver-brain axis, where glucagon acts on the liver to send satiety signals to the brain. nih.gov In fact, injecting antibodies against glucagon in rats led to an increase in meal size. nih.gov
Oxyntomodulin, another proglucagon-derived peptide, reduces food intake in both rodents and humans. nih.govoup.com Its effect on appetite is similar to the combined effect of physiological infusions of GLP-1 and glucagon. sochob.cl The anorectic action of OXM is dependent on the GLP-1 receptor. nih.gov
Interactive Table 2: Research Findings on Appetite and Food Intake Modulation by Glucagon-37 Peptides
| Peptide/Compound | Animal Model | Route of Administration | Effect on Food Intake | Mediating Receptor | Reference(s) |
|---|---|---|---|---|---|
| GLP-1 | Rat, Mouse | Intracerebroventricular | Inhibition | GLP-1R | oup.com |
| Oxyntomodulin | Rodent | Central | Inhibition | GLP-1R | nih.gov |
| Glucagon | Rat | Intraperitoneal (antibodies) | Increased meal size | - | nih.gov |
| Oxyntomodulin | Human, Rodent | Peripheral | Reduction | GLP-1R | nih.govoup.com |
Influence on Gastrointestinal Function and Motility in Animal Models
Glucagon-37 peptides exert significant influence over gastrointestinal (GI) function and motility. GLP-1 is known to decrease gastric emptying and intestinal motility, contributing to the "ileal brake" which helps to optimize nutrient digestion and absorption. nih.gov These effects on GI motor functions are mediated through both peripheral and central nervous system mechanisms. nih.gov In non-human animal models, vagal pathways have been shown to be involved in the GLP-1-induced attenuation of gastric and intestinal motility. nih.gov
In rats, GLP-1 has been shown to inhibit gastric emptying and small-bowel myoelectric activity both during fasting and after food intake, leading to a slowing of GI transit. oup.com Research in animals also suggests that nitric oxide (NO) is involved in the inhibitory effect of GLP-1 on fasting intestinal motility. oup.com
Oxyntomodulin also impacts GI function. While its effects on gastric acid secretion appear to be independent of the GLP-1 receptor, its influence on motility is less clear. physiology.org Glucagon itself can slow down gastric emptying. nih.gov
Cardiovascular System Effects: Comparative Analysis across Human, Mouse, and Rat Animal Models
The cardiovascular effects of Glucagon-37 peptides are complex and can vary across species. In general, both glucagon and GLP-1 have been shown to have positive inotropic and chronotropic effects on the heart. nih.gov
In mice , peripheral administration of oxyntomodulin (OXM) significantly increases heart rate. glucagon.com This effect appears to be independent of the GLP-1 receptor, as it is also observed in GLP-1R knockout mice. nih.govglucagon.com Glucagon also elevates intrinsic heart rate in mice. glucagon.com Mice lacking the GLP-1 receptor exhibit impaired left ventricular contractility and a decreased resting heart rate. nih.gov
In rats , synthetic human GLP-1 administered intravenously acutely increases both systolic and diastolic blood pressure, as well as heart rate. nih.gov These increases are thought to involve dual pathways from both the central nervous system and the periphery. nih.gov In isolated rat hearts, GLP-1 has been shown to have vasodilatory effects on the pulmonary circulation. ahajournals.org
In humans , intravenous infusion of GLP-1 in healthy subjects has been shown to increase muscle sympathetic nerve activity without affecting blood pressure, suggesting a compensatory increase in parasympathetic activity. nih.gov However, acute subcutaneous injection of GLP-1 can transiently increase both heart rate and blood pressure. nih.gov Pharmacological doses of glucagon in humans generally lead to stimulating effects on heart rate, cardiac contractility, and blood pressure. oup.com Interestingly, no increase in heart rate was detected following the administration of OXM in humans, a finding that contrasts with observations in mice. nih.gov
Interactive Table 3: Comparative Cardiovascular Effects of Glucagon-37 Peptides
| Peptide | Animal Model | Effect on Heart Rate | Effect on Blood Pressure | Reference(s) |
|---|---|---|---|---|
| Oxyntomodulin | Mouse | Increased | - | nih.govglucagon.com |
| Oxyntomodulin | Rat, Human | No significant increase | - | nih.gov |
| GLP-1 | Mouse | Decreased (in GLP-1R knockout) | - | nih.gov |
| GLP-1 | Rat | Increased | Increased | nih.gov |
| GLP-1 | Human | Increased (transiently) | Increased (transiently) | nih.gov |
| Glucagon | Mouse | Increased | - | glucagon.com |
| Glucagon | Human | Increased | Increased | oup.com |
Comparative Physiological Effects of Glucagon-37 Peptides (e.g., Oxyntomodulin, GLP-1 (1-37)) across Human, Mouse, and Rat Animal Models
The physiological effects of different Glucagon-37 peptides can vary, and there are notable differences across species.
Oxyntomodulin (OXM) is a dual agonist of the GLP-1 and glucagon receptors. physiology.org In rodents, the chronic body-weight-lowering effects of OXM involve the activation of both receptors. physiology.org While the anorectic effects of OXM are mediated by the GLP-1R, its effects on energy expenditure may be due to glucagon receptor activation. sochob.cl In mice, the acute glucose-lowering effect of OXM is thought to be primarily mediated through the GLP-1R. physiology.org However, in the absence of a functional GLP-1 receptor, OXM can lead to a reduction in glucose tolerance. physiology.org
GLP-1 (1-37) , the full-length peptide, has a much lower insulinotropic efficacy compared to its truncated and amidated forms, GLP-1 (7-36)amide and GLP-1 (7-37). nih.gov Both the longer and truncated forms of GLP-1 are found in the rat intestine and pancreas. nih.gov
The relative abundance of the different GLP-1 forms can differ between species. nih.gov In human and porcine gut extracts, a truncated form of GLP-1 was found to enhance insulin (B600854) secretion. nih.gov While GLP-1 (7-36)amide and GLP-1 (7-37) are equally potent in stimulating insulin secretion, GLP-1 (1-37) is significantly less effective. nih.gov
The cardiovascular effects of these peptides also show species-specific differences. As mentioned previously, OXM increases heart rate in mice but not in rats or humans. nih.gov
Interactive Table 4: Comparative Effects of Glucagon-37 Peptides
| Peptide | Animal Model | Primary Receptor(s) | Key Physiological Effect(s) | Reference(s) |
|---|---|---|---|---|
| Oxyntomodulin | Rodent | GLP-1R, GCGR | Reduces body weight, suppresses appetite | nih.govphysiology.org |
| Oxyntomodulin | Mouse | GLP-1R | Acutely improves glucose metabolism | physiology.org |
| GLP-1 (1-37) | Rat | GLP-1R (low affinity) | Low insulinotropic efficacy | nih.gov |
| GLP-1 (7-36)amide | Human, Porcine | GLP-1R | Potent insulin secretagogue | nih.gov |
| GLP-1 (7-37) | Human, Porcine | GLP-1R | Potent insulin secretagogue | nih.gov |
Regulation of Secretion and Bioavailability
Stimulatory and Inhibitory Factors Governing Secretion from Pancreatic Alpha-Cells and Enteroendocrine L-Cells
The secretion of proglucagon-derived peptides is tightly controlled by various signals, primarily in response to nutrient intake and circulating glucose levels.
Pancreatic Alpha-Cells (α-cells): The primary secretagogue for glucagon (B607659) from pancreatic α-cells is a decrease in blood glucose (hypoglycemia). nih.govmednexus.org Conversely, high glucose levels (hyperglycemia) inhibit its release. nih.gov This glucose-sensing mechanism is fundamental to glucagon's role as a counter-regulatory hormone to insulin (B600854). mednexus.org Certain amino acids, such as arginine and alanine, are potent stimulators of glucagon secretion, a process particularly relevant after a protein-rich meal. nih.govbioscientifica.com The gut hormone Glucose-dependent insulinotropic peptide (GIP), secreted from intestinal K-cells, also stimulates glucagon release. bjd-abcd.comnih.gov
Inhibitory control over the alpha-cell is exerted by several factors. Besides hyperglycemia, the incretin (B1656795) hormone GLP-1, released from intestinal L-cells, suppresses glucagon secretion. nih.govbioscientifica.com Locally within the pancreatic islet, inhibitory signals arise from neighboring cells. Insulin (from β-cells), somatostatin (B550006) (from δ-cells), zinc, and amylin all act to inhibit glucagon release in a paracrine fashion. nih.govfrontiersin.org
Enteroendocrine L-Cells: The primary stimulus for the secretion of GLP-1 from intestinal L-cells is nutrient ingestion. bioscientifica.comdiabetesjournals.org The presence of carbohydrates, fats, and proteins in the gut lumen triggers the release of GLP-1. diabetesjournals.org This positions GLP-1 as a key "incretin" hormone, preparing the body for the absorption and disposal of nutrients. eurogentec.com
The table below summarizes the key factors influencing secretion from both cell types.
| Cell Type | Stimulatory Factors | Inhibitory Factors |
| Pancreatic α-Cell | Hypoglycemia nih.gov, Amino Acids (e.g., Arginine, Alanine) nih.govbioscientifica.com, Glucose-dependent insulinotropic peptide (GIP) bjd-abcd.comnih.gov | Hyperglycemia nih.gov, GLP-1 nih.govbioscientifica.com, Insulin nih.govfrontiersin.org, Somatostatin nih.govujms.net, Zinc nih.gov, Amylin nih.govbioscientifica.com |
| Enteroendocrine L-Cell | Nutrient Ingestion (Carbohydrates, Fats, Proteins) bioscientifica.comdiabetesjournals.org | Somatostatin ujms.net |
Neural and Paracrine Regulation of Glucagon-37 Peptide Secretion
Beyond systemic factors like nutrients, the secretion of proglucagon-derived peptides is finely tuned by the autonomic nervous system and by communication between adjacent cells within the pancreatic islets and the gut. creative-diagnostics.comcambridge.org
Neural Regulation: The autonomic nervous system plays a critical role in modulating secretion. creative-diagnostics.com Parasympathetic activation, via the vagus nerve, releases neurotransmitters like acetylcholine, vasoactive intestinal polypeptide (VIP), and gastrin-releasing peptide (GRP), which stimulate the secretion of both glucagon and GLP-1. creative-diagnostics.comcambridge.org This pathway is particularly important for the "cephalic phase" release of hormones at the beginning of a meal. diabetesjournals.org Conversely, sympathetic nervous system activity, through the release of norepinephrine, stimulates glucagon secretion, a crucial response during stress or exercise to mobilize glucose stores. creative-diagnostics.com
Paracrine Regulation: Within the pancreatic islets, a complex network of local communication exists. Insulin released from β-cells in response to high glucose acts as a powerful paracrine inhibitor of glucagon secretion from adjacent α-cells. frontiersin.orgcreative-diagnostics.com Similarly, somatostatin, secreted by δ-cells, potently inhibits the release of both insulin and glucagon. ujms.netfrontiersin.org There is also evidence for a positive autocrine feedback loop, where glucagon can stimulate its own secretion from α-cells. frontiersin.orgcambridge.org
Recent research suggests that GLP-1 can also be produced within pancreatic α-cells, where it may act in a paracrine or autocrine fashion to influence islet hormone secretion, including the potentiation of insulin release. diabetesjournals.org This intra-islet production of GLP-1 could contribute to the trophic effects that promote β-cell survival and function. diabetesjournals.org
| Regulatory Mechanism | Effector | Target Cell | Effect |
| Neural (Parasympathetic) | Acetylcholine, VIP, GRP | Pancreatic α-Cell, Enteroendocrine L-Cell | Stimulation creative-diagnostics.comcambridge.org |
| Neural (Sympathetic) | Norepinephrine | Pancreatic α-Cell | Stimulation creative-diagnostics.com |
| Paracrine | Insulin | Pancreatic α-Cell | Inhibition nih.govfrontiersin.org |
| Paracrine | Somatostatin | Pancreatic α-Cell, Enteroendocrine L-Cell | Inhibition nih.govujms.net |
| Paracrine | Amylin | Pancreatic α-Cell | Inhibition bioscientifica.com |
| Autocrine/Paracrine | Glucagon | Pancreatic α-Cell | Stimulation frontiersin.orgcambridge.org |
| Autocrine/Paracrine | GLP-1 (intra-islet) | Pancreatic β-Cell | Stimulation of Insulin Secretion diabetesjournals.org |
Circadian Rhythms and Diurnal Variation in Glucagon-37 Peptide Levels in Animal Models
The secretion of Glucagon-37 (GLP-1) is not constant throughout the day but follows an endogenous 24-hour cycle, known as a circadian rhythm. diabetesjournals.orgutoronto.ca This rhythmicity is crucial for aligning metabolic processes with daily patterns of feeding and fasting.
In animal models, GLP-1 secretion exhibits a distinct diurnal pattern, with the highest levels observed at the onset of the active feeding period. diabetesjournals.orgdiabetesjournals.org This anticipatory rise in GLP-1 helps entrain the rhythmic release of insulin, ensuring efficient glucose homeostasis. frontiersin.orgnih.gov The central biological clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, is the primary driver of these rhythms, though it can be entrained by external cues, most notably the light-dark cycle and feeding schedules. diabetesjournals.orgutoronto.ca Studies in rats have shown that lesioning the SCN abolishes the daily rhythm in plasma glucagon. diabetesjournals.org
Interestingly, the intestinal microbiome has emerged as a key regulator of diurnal GLP-1 release. diabetesjournals.org The composition and function of gut microbiota oscillate throughout the day, influenced by host feeding rhythms, and this appears necessary for maintaining the normal circadian pattern of GLP-1 secretion. diabetesjournals.org
| Finding | Animal Model | Key Implication |
| GLP-1 secretion exhibits a circadian rhythm, peaking at the start of the active/feeding period. diabetesjournals.org | Mouse | Aligns insulin release and glucose disposal with nutrient intake. |
| The central clock (SCN) and feeding behavior control the 24-hour rhythm of plasma glucagon. diabetesjournals.org | Rat | Demonstrates endogenous control over glucagon/GLP-1 precursor rhythm. |
| The intestinal microbiome is essential for maintaining the diurnal rhythm of GLP-1 secretion. diabetesjournals.org | Mouse | Links gut health to the circadian regulation of metabolic hormones. |
| High-fat diets lead to elevated but arrhythmic GLP-1 secretion. diabetesjournals.orgnih.gov | Mouse | Disruption of hormonal rhythms is a feature of diet-induced metabolic disease. |
| SCN lesions abolish the daily rhythm in plasma glucagon concentrations. diabetesjournals.org | Rat | Confirms the role of the master biological clock in hormone secretion. |
Interactions with Other Hormonal and Regulatory Systems
Cross-Talk with Insulin (B600854) and Somatostatin (B550006) in Islet Regulation
The pancreatic islets are a micro-organ where a sophisticated interplay between different endocrine cells ensures tight control of blood glucose levels. frontiersin.orgfrontiersin.org Glucagon-37 (oxyntomodulin) participates in this intricate cross-talk, influencing the secretion of both insulin and somatostatin.
The regulation within the islet involves paracrine interactions, where hormones secreted by one cell type act on adjacent cells. frontiersin.org β-cells secrete insulin, α-cells secrete glucagon (B607659), and δ-cells secrete somatostatin. frontiersin.org Insulin is known to inhibit glucagon secretion, while somatostatin inhibits the release of both insulin and glucagon. frontiersin.orgfrontiersin.orgoup.com Conversely, glucagon can stimulate insulin secretion, a mechanism that is crucial for managing amino acid metabolism. nih.gov
Glucagon-37's effects on the islet are mediated through its dual receptor agonism. creative-diagnostics.combioscientifica.com Its GLP-1R activity is known to be insulinotropic, meaning it stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner. creative-diagnostics.combioscientifica.com This action is a key component of the "incretin effect," where gut hormones potentiate insulin release following nutrient intake. nih.gov Studies in perfused rat pancreas have demonstrated that oxyntomodulin stimulates insulin release even at low glucose concentrations and potentiates glucose-induced insulin secretion. nih.gov
Simultaneously, Glucagon-37 can also stimulate the secretion of somatostatin from δ-cells. bioscientifica.com Somatostatin, in turn, acts as a potent inhibitor of both insulin and glucagon secretion, creating a negative feedback loop that helps to fine-tune the hormonal response within the islet. frontiersin.orgoup.com The inhibitory effect of somatostatin on insulin and glucagon is mediated by different somatostatin receptor subtypes (SSTRs), with SSTR2 primarily mediating glucagon inhibition and SSTR5 regulating insulin secretion in mice. oup.com The combination of insulin and somatostatin signaling is required to effectively suppress glucagon secretion from α-cells by lowering intracellular cAMP levels. physiology.org
Interestingly, some studies have reported that oxyntomodulin can also increase glucagon secretion. sochob.cl This seemingly paradoxical effect highlights the complexity of its actions, which can vary depending on the physiological context and the relative activation of GCGR and GLP-1R.
Table 1: Effects of Glucagon-37 (Oxyntomodulin) on Pancreatic Islet Hormones
| Hormone | Secreted by | Effect of Glucagon-37 (Oxyntomodulin) | Primary Receptor Mediating the Effect | Reference |
|---|---|---|---|---|
| Insulin | β-cells | Stimulation (glucose-dependent) | GLP-1R | creative-diagnostics.combioscientifica.comnih.gov |
| Somatostatin | δ-cells | Stimulation | Not fully elucidated for OXM, but acts via SSTRs | bioscientifica.com |
| Glucagon | α-cells | Stimulation (reported in some studies) | GCGR | sochob.cl |
Interactions with Other Gut Peptides (e.g., GIP, PYY, Ghrelin)
Glucose-dependent insulinotropic polypeptide (GIP): Like GLP-1, GIP is an incretin (B1656795) hormone, released from K-cells in the upper small intestine. nih.gov Both GIP and GLP-1 (and by extension, Glucagon-37 through its GLP-1R agonism) work synergistically to enhance glucose-stimulated insulin secretion. nih.gov The combined action of these incretins accounts for a significant portion of post-meal insulin release. nih.gov
Peptide YY (PYY): Co-secreted with GLP-1 and oxyntomodulin, PYY is known to inhibit gut motility and promote satiety, acting synergistically with GLP-1 to reduce food intake. physiology.orgphysiology.org Research in mice has shown that glutamine stimulates the co-release of GLP-1 and PYY from mucosal L-cells. nih.gov
Ghrelin: Often called the "hunger hormone," ghrelin is primarily secreted from the stomach during fasting and its levels decrease after a meal. nih.govscielo.br Ghrelin and GLP-1 have opposing effects on appetite and glucose metabolism. nih.gov While GLP-1 suppresses appetite, ghrelin stimulates it. In terms of glucose regulation, GLP-1 enhances insulin secretion, whereas ghrelin can inhibit it. nih.govnih.gov Studies have shown a clear interaction between these two hormones. GLP-1 infusions can inhibit the postprandial rise in ghrelin concentrations in humans. nih.gov Conversely, ghrelin administration can stimulate GLP-1 release during a meal, suggesting a counter-regulatory mechanism to balance the metabolic effects. diabetesjournals.org This interaction appears to be important in balancing insulin secretion and glucose disposal between fasting and fed states. diabetesjournals.org
Table 2: Summary of Glucagon-37 (Oxyntomodulin) Interactions with Other Gut Peptides
| Interacting Peptide | Primary Site of Secretion | Nature of Interaction with Glucagon-37/GLP-1 System | Key Physiological Outcome | Reference |
|---|---|---|---|---|
| GIP | Intestinal K-cells | Synergistic | Potentiation of glucose-stimulated insulin secretion (incretin effect) | nih.gov |
| PYY | Intestinal L-cells | Synergistic / Co-secreted | Enhanced satiety and reduced food intake | physiology.orgnih.gov |
| Ghrelin | Stomach | Antagonistic / Counter-regulatory | Modulation of appetite and glucose homeostasis | nih.govdiabetesjournals.org |
Neuro-Hormonal Axes and Integrative Metabolic Control in Animal Models
The metabolic effects of Glucagon-37 extend beyond the pancreas and gut, involving complex neuro-hormonal axes that integrate peripheral signals with central nervous system (CNS) control of energy balance. creative-diagnostics.comphysiology.org Both the glucagon and GLP-1 components of Glucagon-37's action have significant effects within the brain.
GLP-1 receptors are expressed in key brain regions involved in metabolic regulation, including the hypothalamus and brainstem. e-dmj.org Activation of these central GLP-1Rs reduces appetite, decreases food intake, and promotes satiety. creative-diagnostics.combioscientifica.com Animal studies have demonstrated that direct injection of oxyntomodulin into the hypothalamic paraventricular nucleus inhibits food intake in both fasted and non-fasted rats. echelon-inc.com
The hypothalamus, particularly the arcuate nucleus (ARC), integrates various hormonal signals to regulate feeding behavior. e-dmj.org It contains neurons that express pro-opiomelanocortin (POMC), which is anorexigenic (appetite-suppressing), and neurons that co-express neuropeptide Y (NPY) and agouti-related protein (AgRP), which are orexigenic (appetite-stimulating). e-dmj.org GLP-1Rs are expressed on POMC neurons, and their activation is thought to contribute to the satiety effects of GLP-1 and its agonists. e-dmj.org
Furthermore, glucagon itself can act as a neurohormone. europeanreview.org Studies in rats have shown that central administration of glucagon can influence pancreatic hormone secretion and blood glucose regulation, indicating a pancreas-brain axis. europeanreview.org Glucagon signaling in the liver is also necessary for some of its centrally-mediated effects on energy expenditure. For instance, glucagon stimulates the liver to produce and release fibroblast growth factor 21 (Fgf21), a hormone that acts on the CNS to regulate energy homeostasis. nih.gov
The vagus nerve also plays a critical role in relaying information from the gut to the brain. GLP-1 can attenuate intestinal fat absorption via vagal afferent nerves originating in the portal vein, a key site for nutrient sensing. nih.gov The interaction between gut peptides like GLP-1 and ghrelin is also mediated, in part, through vagal afferent neurons, which express receptors for both hormones. nih.gov This neuro-hormonal communication pathway is essential for the integrative control of food intake and glucose metabolism. nih.gov
In animal models, the combined activation of GCGR and GLP-1R by peptides like oxyntomodulin has been shown to lead to superior weight loss compared to selective GLP-1R agonists, partly due to an increase in energy expenditure. creative-diagnostics.com This effect is thought to be mediated by both central actions and peripheral effects on tissues like adipose tissue. creative-diagnostics.comnih.gov
Advanced Research Methodologies and Experimental Models
In Vitro Cell Culture Systems and Isolated Organ Perfusion Models for Glucagon-37 Peptide Studies
In vitro models are fundamental for investigating the cellular and molecular actions of Glucagon-37 and related peptides in a controlled environment. These systems include various cell culture models and isolated organ perfusion techniques.
Cell Culture Systems:
Pancreatic Islet Cell Lines: Cell lines such as α-TC1-6 (murine glucagon-producing alpha cells) and MIN-6 (murine insulin-secreting cells) are instrumental in studying the direct effects of peptides on pancreatic hormone secretion. mdpi.com Co-culture systems of these cells allow for the investigation of paracrine interactions between alpha and beta cells. mdpi.com For instance, studies have used these co-cultures to demonstrate how the presence of β-cells can inhibit glucagon (B607659) secretion from α-cells. mdpi.com
Insulinoma Cell Lines: Rat insulinoma cell lines are utilized to assess the insulinotropic activity of glucagon-like peptides. scispace.comjci.org These cells are valuable for screening potential therapeutic agents and elucidating signaling pathways, such as cyclic AMP (cAMP) accumulation, in response to peptide stimulation. jci.org
Human Embryonic Stem Cells (hESCs): Advanced protocols allow for the differentiation of hESCs into pancreatic endocrine cells, including insulin- and glucagon-expressing cells. diabetesjournals.org These models, sometimes featuring reporter genes, enable real-time tracking of cell differentiation and function, providing insights into the developmental processes influenced by peptides like Glucagon-37. diabetesjournals.org
Intestinal Epithelial Cells: The potential of glucagon-like peptides to influence cell fate is studied using intestinal epithelial cell cultures. Research has shown that GLP-1 (1-37) can induce insulin (B600854) production in these cells, a process that can be monitored and analyzed in vitro. nih.govglucagon.com
Isolated Organ Perfusion Models: The isolated perfused pancreas is a classic ex vivo model that maintains the organ's architecture and cellular heterogeneity, bridging the gap between in vitro cell studies and in vivo animal models. altex.orged.ac.uk This technique has been employed using pancreases from both rats and canines. nih.govdiabetesjournals.org It allows for the precise control of perfusate composition (e.g., glucose and peptide concentrations) and the direct measurement of secreted hormones like insulin, glucagon, and somatostatin (B550006) in the effluent. nih.govdiabetesjournals.org Studies using this model have been crucial in comparing the potency of different proglucagon-derived peptides and understanding their effects on islet hormone release. nih.gov For example, it was demonstrated that GLP-1-(7-37) is a potent stimulator of insulin release in the perfused rat pancreas. oup.com
Table 1: Examples of In Vitro and Ex Vivo Models in Glucagon-37 Research
| Model Type | Specific Example | Organism | Primary Application | Key Findings |
|---|---|---|---|---|
| Cell Line | α-TC1-6 and MIN-6 Co-culture | Mouse | Studying paracrine interactions between pancreatic α- and β-cells. | Demonstrated inhibition of glucagon secretion by β-cells. mdpi.com |
| Cell Line | Rat Insulinoma Cells | Rat | Assessing insulinotropic activity and signaling pathways. | GLP-1(7-37) stimulates cAMP accumulation and insulin secretion. jci.org |
| Differentiated Stem Cells | hESC-derived pancreatic cells | Human | Modeling pancreatic development and hormone secretion. | Bihormonal (insulin/glucagon) cells represent a transient α-cell precursor population. diabetesjournals.org |
| Organ Perfusion | Isolated Perfused Pancreas | Rat, Canine | Investigating integrated islet hormone response to stimuli. | Compared potency of GLP-1-(1-37) and GLP-1-(7-37) on insulin and somatostatin release. nih.gov |
In Vivo Animal Models (e.g., Genetically Modified Mice (Knockout/Transgenic), Diet-Induced Metabolic Models)
In vivo animal models are indispensable for understanding the physiological and pathophysiological roles of Glucagon-37 in a whole-organism context. These models range from genetically engineered rodents to animals subjected to specific diets that induce metabolic diseases.
Genetically Modified Mouse Models:
Glucagon Receptor Knockout (Gcgr-/-) Mice: These mice lack the glucagon receptor and have been pivotal in elucidating the functions of glucagon signaling. nih.gov Phenotypes include lower blood glucose levels, improved glucose tolerance, α-cell hyperplasia, and resistance to diet-induced obesity. nih.govnih.gov They have revealed the crucial role of glucagon in glucose homeostasis, pancreatic development, and lipid metabolism. nih.gov
Glucagon Gene Knockout (Gcg-/-) Mice: Mice with a disrupted glucagon gene (Gcg) lack all proglucagon-derived peptides. oup.com These models have surprisingly shown that these peptides are not essential for survival, with adult mice maintaining normoglycemia, though they do exhibit α-cell hyperplasia. oup.com
Transgenic Mice: Models overexpressing the glucagon receptor specifically in pancreatic β-cells (RIP-Gcgr mice) have been created to study the role of glucagon in regulating insulin secretion and β-cell mass. nih.govresearchgate.net These mice show enhanced insulin secretion in response to glucose and glucagon challenges. researchgate.net Other models involve pancreas-specific ablation of transcription factors like Arx, leading to a loss of glucagon-producing α-cells, which helps to isolate the effects of glucagon deficiency. upenn.edu
Diet-Induced Metabolic Models:
High-Fat Diet (HFD)-Induced Obesity: Feeding rodents a high-fat diet is a common method to induce obesity, insulin resistance, and other features of metabolic syndrome. nih.gov These models are used to test the therapeutic potential of glucagon receptor agonists or antagonists. For instance, Gcgr-/- mice on an HFD are protected from developing obesity. nih.govnih.gov
Psammomys obesus (Israeli Sand Rat): This animal model develops diet-induced type 2 diabetes when fed a high-energy diet. It has been used to study the effects of GLP-1 analogues on metabolic parameters, β-cell function, and survival. bioscientifica.com
Diet-Induced Rabbit Models: Rabbits fed diets enriched with high fat, cholesterol, or fructose (B13574) can develop metabolic alterations like hypercholesterolemia and hyperglycemia, serving as another model for studying metabolic syndrome. mdpi.com
Chemically-Induced Models:
Streptozotocin (STZ)-induced diabetes: STZ is a chemical toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. longdom.org STZ-treated mice are often used in transplant studies to assess the functionality of engineered insulin-producing cells. glucagon.com
Alloxan-induced diabetes: Alloxan is another chemical agent that selectively destroys pancreatic β-cells, inducing diabetes in a range of experimental animals. longdom.org
Table 2: Key In Vivo Animal Models in Glucagon Research
| Model | Description | Key Phenotype/Application | Reference |
|---|---|---|---|
| Gcgr-/- Mouse | Global deletion of the glucagon receptor gene. | Hypoglycemia, α-cell hyperplasia, improved glucose tolerance, resistance to diet-induced obesity. | nih.govnih.gov |
| Gcg-/- Mouse | Disruption of the glucagon gene, lacking proglucagon-derived peptides. | Normoglycemia in adults, α-cell hyperplasia. | oup.com |
| RIP-Gcgr Mouse | Transgenic overexpression of Gcgr in pancreatic β-cells. | Enhanced insulin secretion and β-cell mass. | nih.govresearchgate.net |
| High-Fat Diet (HFD) Model | Rodents fed a diet high in fat content. | Induces obesity, insulin resistance, and hepatic steatosis. Used to test metabolic interventions. | nih.govnih.gov |
| Psammomys obesus | Israeli sand rat fed a high-energy diet. | Develops type 2 diabetes; used to test anti-diabetic agents like GLP-1 analogues. | bioscientifica.com |
Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), Molecular Dynamics Simulations)
Determining the three-dimensional structure of Glucagon-37 and its receptor is critical for understanding its mechanism of action and for designing novel therapeutics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of peptides like glucagon in solution. elsevierpure.comnih.gov It has been used to characterize the secondary structure of glucagon and its analogues, revealing that they can adopt α-helical conformations, particularly when bound to micelles that mimic a membrane environment. nih.govmdpi.com 2D NMR studies have identified specific helical regions and intermolecular contacts, providing insights into peptide aggregation and fibril formation. mdpi.comnih.govresearchgate.net For example, NMR has shown that a helical structure in the C-terminal region of glucagon is essential for receptor binding. mdpi.com
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized the study of large protein complexes, including G protein-coupled receptors (GPCRs) like the glucagon receptor (GCGR). nih.govnih.gov Researchers have used cryo-EM to solve the structure of the active GCGR in complex with glucagon (or dual agonists) and its signaling partner, the Gs protein. nih.govnih.govbiorxiv.orgpdbj.org These structures reveal the molecular details of peptide binding, receptor activation, and the conformational changes that lead to G protein coupling. nih.govpnas.org
Molecular Dynamics (MD) Simulations: MD simulations complement experimental techniques by providing a dynamic view of molecular interactions. pnas.org They are used to model the process of receptor activation, from initial ligand binding to the large-scale conformational changes in the transmembrane helices. pnas.org Simulations can predict the free-energy landscape of receptor activation and identify key intermediate states that are difficult to capture experimentally. pnas.org
Table 3: Structural Biology Techniques for Glucagon-37 and its Receptor
| Technique | Primary Target | Key Insights Provided | Reference |
|---|---|---|---|
| NMR Spectroscopy | Glucagon peptide and its analogues | Solution structure, secondary structure (α-helices), peptide dynamics, and aggregation mechanisms. | nih.govmdpi.comnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Glucagon Receptor (GCGR) complex | High-resolution structure of the active receptor bound to agonist and G protein. | nih.govnih.govbiorxiv.org |
| Molecular Dynamics (MD) Simulations | Glucagon-GCGR complex | Dynamic process of receptor activation, identification of intermediate states, free-energy landscapes. | pnas.org |
Biochemical and Biophysical Assays for Receptor Binding, Signaling, and Peptide Stability
A variety of assays are employed to quantify the interaction of Glucagon-37 with its receptor, the subsequent cellular signaling events, and the inherent stability of the peptide.
Receptor Binding Assays: Radioligand binding assays are traditionally used to determine the affinity of a peptide for its receptor. These assays measure the displacement of a labeled ligand by an unlabeled competitor (like Glucagon-37) from receptor-expressing cell membranes.
Signaling Assays: Since the glucagon receptor is a Gs-coupled GPCR, its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov cAMP accumulation assays are therefore a primary method for measuring receptor activation and determining the potency and efficacy of agonists. jci.org These are often performed in cell lines overexpressing the receptor.
Peptide Stability Assays: The inherent instability of glucagon in aqueous solution is a significant challenge. mdpi.com Peptide stability is often assessed indirectly through structural methods like NMR, which can detect aggregation and fibril formation over time. mdpi.comnih.gov Amide proton exchange rates measured by NMR can also reveal the stability of helical structures within the peptide. nih.gov
Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are crucial for quantifying the levels of Glucagon-37 and other related hormones (like insulin) in biological samples from in vitro, ex vivo, and in vivo experiments. mdpi.com
Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) in Glucagon-37 Research
Omics technologies provide a global, unbiased view of the molecular changes induced by Glucagon-37, offering deep insights into its regulatory networks.
Transcriptomics: This approach analyzes the complete set of RNA transcripts (the transcriptome) in a cell or tissue. RNA-sequencing (RNA-seq) has been used in primary hepatocytes and in knockout animal models to identify genes whose expression is regulated by glucagon signaling. nih.govmdpi.com For example, transcriptomic analysis of gcgr-deficient zebrafish revealed widespread changes in genes related to carbohydrate, lipid, and amino acid metabolism. mdpi.com Similarly, studies in hepatocytes have identified RNA targets of the transcriptional coactivator PGC-1α, a key mediator of glucagon action. nih.gov Comparative transcriptomics has also been used to map the expression of the glucagon receptor in different cell populations within the hypothalamus. nih.gov
Proteomics: Proteomics involves the large-scale study of proteins. In the context of Glucagon-37 research, proteomic approaches can be used to identify changes in protein expression and post-translational modifications in target tissues like the liver following glucagon stimulation. This can help to map the signaling pathways and cellular machinery affected by the peptide.
Metabolomics: Metabolomics is the comprehensive analysis of all metabolites in a biological sample. This technique has been applied to study the effects of glucagon in humans, revealing a distinct "metabolomic signature." nih.gov Glucagon action leads to overt changes in circulating levels of amino acids (which are precursors for gluconeogenesis) and lipids, reflecting its role in stimulating fatty acid β-oxidation and inhibiting lipogenesis. nih.gov This provides a systems-level view of the metabolic consequences of glucagon receptor activation.
Future Directions and Unanswered Questions in Glucagon 37 Research
Unraveling the Receptor Puzzle: Specificity for GLP-1 (1-37) and Non-Canonical Oxyntomodulin Actions
A primary challenge in Glucagon-37 research is the definitive identification of its specific receptor(s). While it is known to activate both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), the full picture of its receptor interactions remains incomplete. sochob.clnih.gov
Glucagon-like peptide-1 (1-37) is the initial, full-length product of proglucagon processing that is subsequently cleaved to the more commonly studied GLP-1 (7-37) and GLP-1 (7-36)amide. nih.gov While GLP-1 (1-37) is generally considered less potent than its truncated forms, it does exhibit biological activity, including stimulating insulin (B600854) secretion at higher concentrations and potentially converting intestinal epithelial cells into insulin-producing cells. nih.govnih.govnih.gov The specific receptor interactions that mediate these unique effects of GLP-1 (1-37) are not fully understood and warrant further investigation.
Oxyntomodulin (Glucagon-37) presents a case of "biased agonism," where it can activate the same receptor as other ligands (like GLP-1) but produce a different downstream signaling response. nih.govpnas.orgpnas.org This suggests that oxyntomodulin may stabilize a unique conformational state of the GLP-1R, leading to a distinct pattern of intracellular signaling. pnas.orgpnas.org Studies have shown that while GLP-1 and exendin-4 (B13836491) (a GLP-1R agonist) have similar effects on various signaling pathways, oxyntomodulin often exhibits a different profile. pnas.orgpnas.org Elucidating the molecular basis for these non-canonical actions is a key area for future research. The existence of a specific, yet-to-be-identified receptor for oxyntomodulin also remains a possibility that has been explored but not confirmed. sochob.clnih.gov
Deeper Dive into Physiological Adaptations and Stress Responses
Glucagon and its related peptides play a crucial role in the body's response to stress and in various physiological adaptations. nih.govnih.govclinsurggroup.us Glucagon levels are known to rise during exercise and hypoglycemia to increase hepatic glucose production. nih.govdoi.org The role of Glucagon-37 in these scenarios is an area that requires more in-depth investigation.
During exercise, the release of glucagon is a key factor in providing glucose for working muscles. doi.orgphysiology.org While the roles of glucagon and insulin during exercise have been studied, the specific contribution of Glucagon-37 to the metabolic adaptations to physical activity is less clear. doi.orgphysiology.org Given its dual agonism at both GLP-1 and glucagon receptors, Glucagon-37 could have unique effects on energy substrate mobilization and utilization during exercise.
Furthermore, glucagon is recognized as a stress hormone, with its secretion being stimulated by various physical and psychological stressors. nih.govresearchgate.net The central nervous system's GLP-1 system is also implicated in coordinating the body's stress response. researchgate.nettandfonline.com Future research should aim to dissect the specific role of Glucagon-37 within this complex neuroendocrine stress axis. Understanding how Glucagon-37 contributes to the integrated response to different types of stressors, from metabolic challenges to psychological stress, will provide a more complete picture of its physiological significance.
Advancing Methodologies for In Vivo Research
Progress in understanding the in vivo functions of Glucagon-37 is heavily reliant on the development of more sophisticated research methodologies. Key areas for improvement include the tracking, quantification, and manipulation of this peptide's activity.
In Vivo Tracking and Quantification: Accurately measuring the concentration of Glucagon-37 and other proglucagon-derived peptides in biological fluids is challenging due to their low concentrations and the high degree of sequence homology among them. lcms.cznih.gov This can lead to cross-reactivity in immunoassays. sochob.clresearchgate.net The development of highly specific and sensitive assays, such as advanced ELISA and liquid chromatography-mass spectrometry (LC-MS/MS) methods, is crucial for obtaining reliable data on the secretion and clearance of Glucagon-37 in different physiological and pathological states. lcms.czresearchgate.netmdpi.comresearchgate.net Multiplexed assays that can simultaneously quantify several proglucagon-derived peptides are particularly valuable. researchgate.net
Manipulating Peptide Activity: To dissect the specific functions of Glucagon-37, researchers need tools to precisely manipulate its activity in vivo. This includes the development of selective antagonists for its potential unique receptors and the use of genetic models (e.g., knockout or knock-in mice) that allow for the specific ablation or modification of Glucagon-37 production. Techniques like the use of peptide analogues with altered receptor binding profiles or signaling properties can also provide valuable insights into its mechanism of action. nih.gov
Exploring Synergies with Other Hormones
The biological effects of Glucagon-37 are likely not mediated in isolation but rather through complex interactions with other hormones and peptides. Understanding these synergistic and antagonistic relationships is essential for a comprehensive view of its role in metabolic regulation.
Glucagon-37 is known to be a dual agonist at the GLP-1 and glucagon receptors. nih.gov Investigating the interplay between these two signaling pathways when activated by a single ligand is a key area of interest. For instance, co-agonism at these receptors has been shown to have beneficial effects on glucose homeostasis and body weight. nih.gov
Furthermore, the gut and pancreas secrete a variety of other hormones that regulate metabolism, such as insulin, somatostatin (B550006), and peptide YY (PYY). Future studies should explore the potential for synergistic or coordinated actions between Glucagon-37 and these other endocrine signals. For example, GLP-1 is known to stimulate insulin and somatostatin secretion and inhibit glucagon release. nih.gov How Glucagon-37, with its mixed agonist profile, fits into this intricate network of islet and gut hormone interactions is a critical unanswered question.
Cross-Species Functional Divergence and Conservation
The evolution of the proglucagon gene and its derived peptides has led to both conserved functions and species-specific differences. oup.comfrontiersin.org While the core sequences of glucagon and GLP-1 are generally well-conserved across vertebrates, there is also evidence of rapid evolution and functional divergence, particularly after gene duplication events. oup.comuvic.ca
For example, GLP-1 acts as an incretin (B1656795) in mammals, promoting insulin release, but has a glucagon-like, hyperglycemic effect in fish. oup.com This functional switch is thought to be due to differences in receptor expression and signaling rather than changes in the peptide itself. oup.com
Studying the structure and function of Glucagon-37 across a range of species can provide valuable insights into its evolutionary history and the molecular mechanisms underlying its diverse biological actions. For instance, comparing the amino acid sequence of Glucagon-37 in different mammals, such as the guinea pig, reveals regions of conservation and variability, which can point to residues that are critical for its function. nih.gov A deeper understanding of the cross-species differences and similarities in Glucagon-37 signaling will not only illuminate the evolution of this peptide family but also aid in the interpretation of data from animal models and their relevance to human physiology. frontiersin.org
Q & A
Q. What is the structural and functional relationship of GLUCAGON-37 across species, and how does this inform experimental design?
GLUCAGON-37 (oxyntomodulin) comprises 37 amino acids, with a conserved glucagon sequence (positions 1–29) and a C-terminal extension (positions 30–37) that confers species-specific biological activity. For example, the porcine C-terminal octapeptide (KA8, residues 30–37) inhibits gastric acid secretion in rats, while bovine and porcine variants differ in receptor affinity . Methodological Guidance : When comparing species variants, use mass spectrometry and Edman degradation for sequence validation. Functional assays (e.g., isolated rat gastric glands or perfused pancreas models) should include species-matched controls to avoid cross-reactivity artifacts .
Q. What are the standard in vitro and in vivo models for studying GLUCAGON-37’s metabolic roles?
In vitro: Isolated rat oxyntic glands or intestinal epithelial cell lines are used to assess acid secretion inhibition and glucose transport . In vivo: Rat models are preferred for studying glucose homeostasis due to GLUCAGON-37’s dual action on insulin secretion and glucose absorption. For example, intravenous infusion in fasted rats reveals dose-dependent insulinotropic effects . Key Consideration : Ensure peptide purity (>95% via HPLC) and stability (store at –80°C in acidic buffers) to prevent degradation during long-term assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data on GLUCAGON-37’s role in glucose metabolism?
Discrepancies arise from tissue-specific receptor expression and experimental conditions. For instance, GLUCAGON-37 stimulates sodium-dependent glucose transporter-1 (SGLT1) activity in rat jejunum via prostaglandin E2 pathways , but inhibits hepatic glucose output in perfused liver models. Methodological Strategy :
Q. What experimental approaches validate GLUCAGON-37 receptor interactions in human versus rodent systems?
GLUCAGON-37 binds both glucagon and GLP-1 receptors, but species differences exist. In humans, GLP-1R predominates in pancreatic β-cells, whereas rodent studies highlight gastric GcgR-mediated acid inhibition . Advanced Techniques :
Q. How does the C-terminal octapeptide of GLUCAGON-37 (e.g., KA8) independently modulate biological activity?
The KA8 fragment retains partial agonist activity, inhibiting gastric acid secretion at 10 nM in rat models but requiring full-length GLUCAGON-37 for maximal insulinotropic effects . Methodological Insight :
- Synthesize KA8 with solid-phase peptide synthesis (SPPS) and validate folding via circular dichroism.
- Use alanine-scanning mutagenesis to pinpoint functional residues (e.g., Lys³⁰ and Arg³¹ are critical for receptor activation) .
Data Interpretation and Conflict Analysis
Q. How should researchers address variability in GLUCAGON-37’s reported plasma half-life across studies?
Reported half-lives range from 5–15 minutes due to differences in protease activity (e.g., dipeptidyl peptidase-4 degradation) and assay sensitivity. Resolution Strategies :
Q. What statistical frameworks are optimal for analyzing GLUCAGON-37’s dose-response curves in heterogeneous tissues?
Non-linear regression models (e.g., four-parameter logistic curves) account for tissue-specific efficacy (Emax) and potency (EC₅₀). For example, gastric acid inhibition in rats shows a steeper Hill coefficient than insulin secretion assays . Best Practices :
- Normalize data to tissue weight or protein content.
- Use Bayesian hierarchical models to pool data from multiple experiments with varying baselines .
Comparative and Translational Research
Q. What are the limitations of extrapolating rodent GLUCAGON-37 data to human physiology?
Rodent studies overemphasize gastric acid modulation, whereas human data highlight glucose homeostasis and appetite regulation. Mitigation Approaches :
- Humanize rodent models by expressing human GLP-1R in pancreatic β-cells.
- Use organoids derived from human intestinal biopsies to study enteroendocrine secretion dynamics .
Tables of Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
